

Application Notes & Protocols: Dodonolide for Target Identification Studies

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Compound of Interest

Compound Name: *Dodonolide*

Cat. No.: *B15592268*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the identification and validation of the molecular targets of **dodonolide**, a natural product with potential therapeutic applications. The following sections detail the principles and experimental protocols for state-of-the-art target deconvolution strategies, including affinity chromatography, photo-affinity labeling, and chemoproteomics.

Introduction to Dodonolide and Target Identification

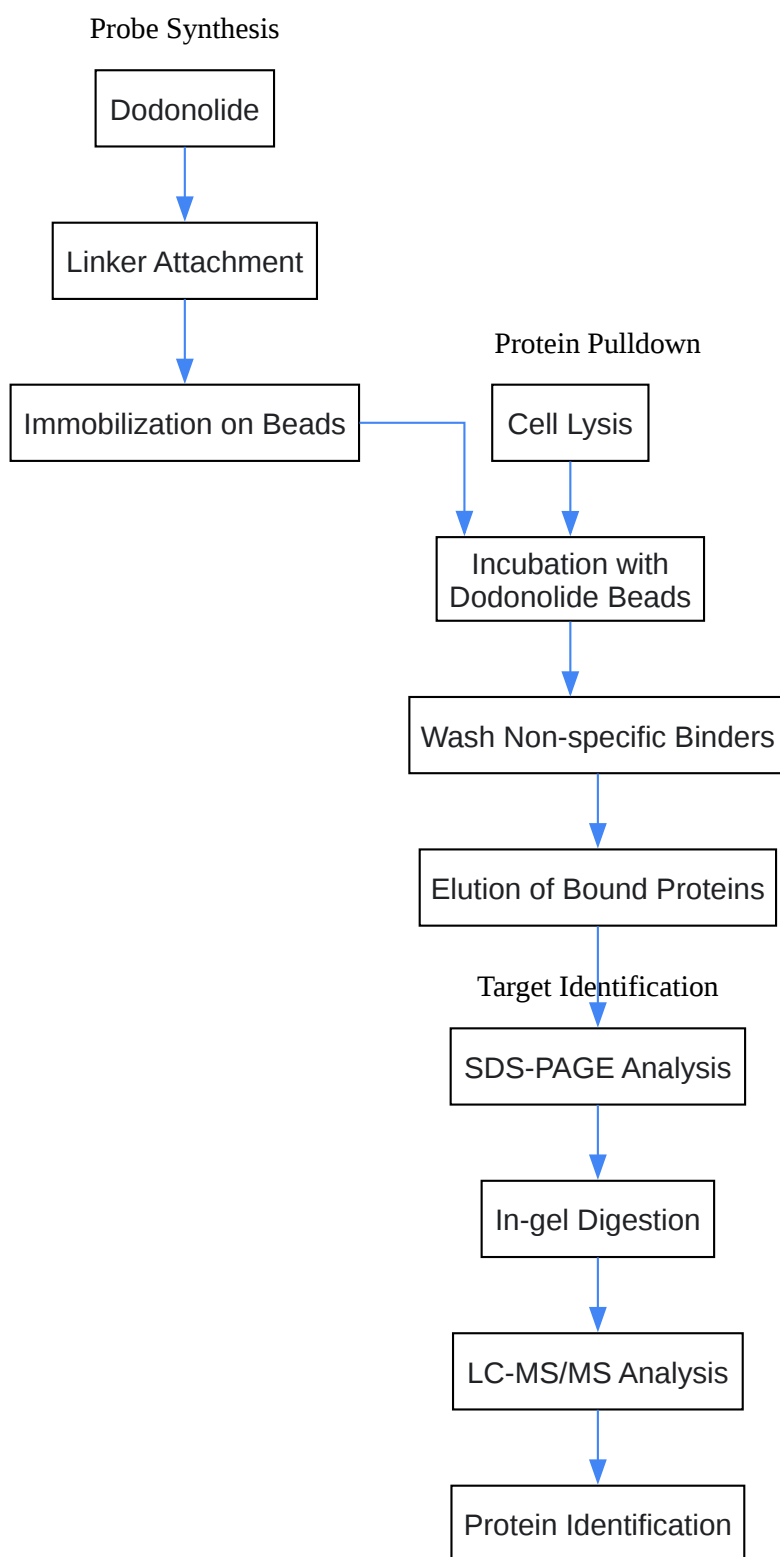
Dodonolide is a marine-derived macrolide that has garnered interest for its potent biological activities. To fully harness its therapeutic potential and understand its mechanism of action, it is crucial to identify its direct molecular targets within the cell. Target identification is a critical step in drug discovery and development, providing insights into a compound's efficacy, potential side effects, and opportunities for lead optimization.^{[1][2]} This document outlines several powerful techniques to achieve this.

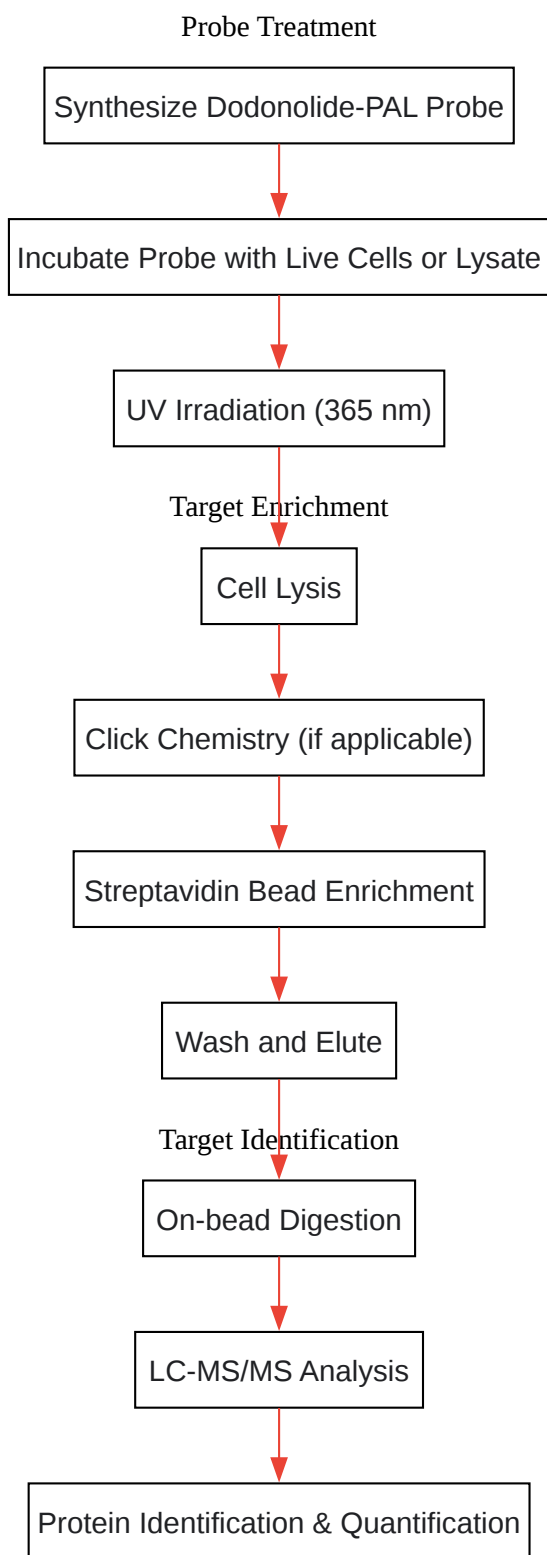
The strategies described herein are broadly categorized into two types: affinity-based methods and label-free methods. Affinity-based approaches, such as affinity chromatography and photo-affinity labeling, utilize a modified version of the small molecule to isolate its binding partners.^[3] In contrast, label-free methods, like thermal proteome profiling (TPP) and limited proteolysis-mass spectrometry (LiP-MS), assess target engagement by observing changes in protein stability or conformation in the presence of the unmodified compound.^{[1][4]}

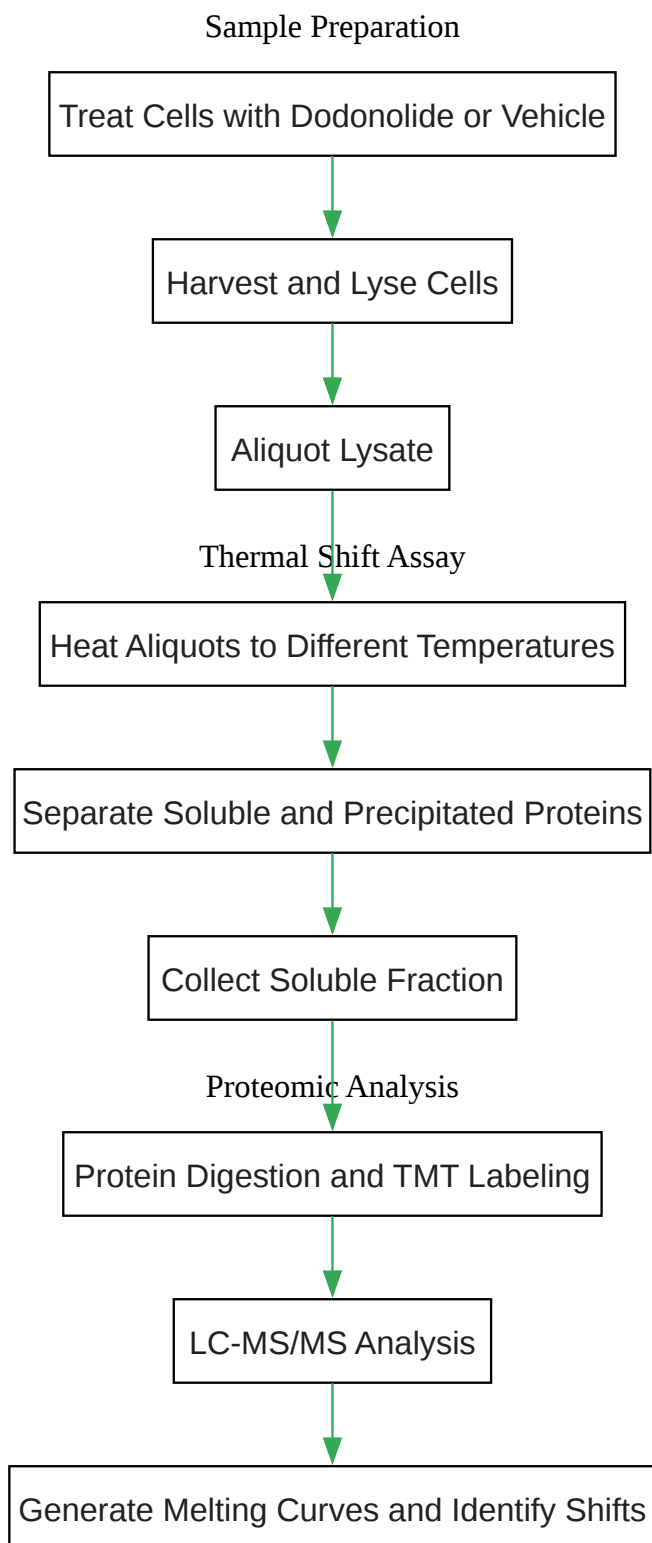
Affinity Chromatography-Based Target Pulldown

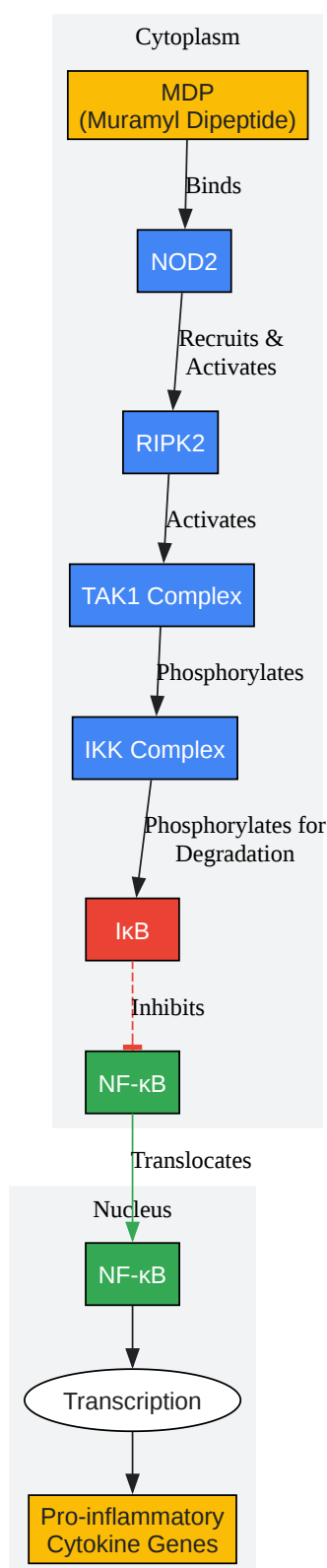
Affinity chromatography is a robust method for isolating proteins that bind to a specific ligand, in this case, **dodonolide**. The principle involves immobilizing a **dodonolide** derivative onto a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is then passed over this matrix, allowing **dodonolide**-binding proteins to be captured while non-binding proteins are washed away. The bound proteins are subsequently eluted and identified by mass spectrometry.

Experimental Workflow: Affinity Chromatography









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References

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- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy - PMC [pmc.ncbi.nlm.nih.gov]
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